Somatostatin Receptor (SSTR) Binding Affinity: Vapreotide vs. Octreotide and Lanreotide
Vapreotide exhibits a distinct binding affinity profile across human somatostatin receptor subtypes (SSTR1-5). Compared to the clinically established analog Octreotide, Vapreotide shows similar high affinity for SSTR2 and SSTR5 but a markedly higher affinity for SSTR3. A head-to-head comparison of IC50 values from a standardized receptor binding assay demonstrates this differential selectivity [1].
| Evidence Dimension | Binding Affinity (IC50, nM) for Human SSTR3 |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Octreotide: 4.4–34.5 nM; Lanreotide: 43–107 nM |
| Quantified Difference | Vapreotide's IC50 for SSTR3 is up to 3.5-fold lower (higher affinity) than Lanreotide and at the high end of Octreotide's range, indicating a different selectivity profile. |
| Conditions | Standard in vitro radioligand binding assay using human SST receptor subtypes. |
Why This Matters
The differential SSTR3 affinity may contribute to unique downstream signaling and anti-proliferative effects not observed with analogs having lower SSTR3 affinity.
- [1] Barbieri F, et al. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm. Int J Pept. 2013;2013:926295. Table 1: Binding affinities of native SST and synthetic agonists for SST receptor subtypes. View Source
